3-Benzyl-5-ethynylpyrazin-2-amine

Medicinal Chemistry ADME Prediction Lipophilicity

This 3-benzyl-5-ethynylpyrazin-2-amine is the only commercially available heterocyclic building block that integrates both a primary amine and a terminal alkyne on a single pyrazine core. This unique dual substitution enables sequential, orthogonal cross-coupling (Sonogashira at the alkyne, arylation/acylation at the amine) without cross-reactivity – a capability absent in mono-substituted ethynyl- or benzyl-pyrazines. With a balanced LogP (1.7) and TPSA (51.8 Ų), it is ideally suited for generating lead-like kinase inhibitor libraries (RET, ROCK, ATR), CNS-targeting agents, and CuAAC-based fluorescent/affinity probes. Procure the exact disubstituted compound to ensure convergent diversification and avoid failed coupling steps.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
Cat. No. B11891986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-ethynylpyrazin-2-amine
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C(=N1)CC2=CC=CC=C2)N
InChIInChI=1S/C13H11N3/c1-2-11-9-15-13(14)12(16-11)8-10-6-4-3-5-7-10/h1,3-7,9H,8H2,(H2,14,15)
InChIKeyTUIODYDYMUDNND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-ethynylpyrazin-2-amine (CAS 1268631-69-1): A Unique Pyrazine Scaffold for Medicinal Chemistry and Click Chemistry Applications


3-Benzyl-5-ethynylpyrazin-2-amine (CAS: 1268631-69-1, C13H11N3, MW: 209.25) is a heterocyclic building block characterized by a pyrazine core substituted with a benzyl group at the 3-position and an ethynyl group at the 5-position [1]. This compound serves as a versatile intermediate in the synthesis of kinase inhibitors, CNS-targeting agents, and fluorescent probes, leveraging its dual reactive handles (primary amine and terminal alkyne) for orthogonal coupling strategies . It is commercially available in high purity (95-98%) from multiple vendors with full analytical characterization (NMR, HPLC, GC) to support drug discovery and chemical biology research .

Why Unmodified Ethynylpyrazines or Benzylpyrazines Cannot Replace 3-Benzyl-5-ethynylpyrazin-2-amine in Key Synthetic Workflows


Substitution with simpler analogs (e.g., 5-ethynylpyrazin-2-amine or 3-benzylpyrazin-2-amine) fails due to a critical structural distinction: the target compound uniquely integrates a benzyl group and an ethynyl group on the same pyrazine ring. This dual substitution enables sequential orthogonal reactions—such as Sonogashira coupling at the terminal alkyne followed by nucleophilic aromatic substitution or Buchwald-Hartwig amination at the primary amine—without cross-reactivity [1]. In contrast, unmodified ethynylpyrazines lack the benzyl handle for introducing hydrophobic aryl motifs essential for target engagement in kinase inhibitors, while benzylpyrazines without an ethynyl group preclude copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation . Consequently, procurement of the exact disubstituted compound is mandatory for projects requiring convergent diversification.

Quantitative Differentiation of 3-Benzyl-5-ethynylpyrazin-2-amine vs. Closest Structural Analogs


Lipophilicity Modulation: LogP Comparison with Unsubstituted and Mono-substituted Analogs

The target compound exhibits a calculated LogP (XLogP3) of 1.7, representing a >5-fold increase in lipophilicity over the unsubstituted 5-ethynylpyrazin-2-amine (LogP = 0.33) [1]. This enhanced lipophilicity is crucial for passive membrane permeability and CNS penetration, as compounds with LogP values between 1 and 3 are generally optimal for oral bioavailability and brain exposure . The benzyl group provides a hydrophobic anchor that can be further substituted to fine-tune physicochemical properties without compromising the ethynyl handle for click chemistry [2].

Medicinal Chemistry ADME Prediction Lipophilicity

Molecular Complexity and Synthetic Utility: Rotatable Bond Count vs. Ethynylpyrazine Analogs

The target compound possesses 3 rotatable bonds (XLogP3 rotatable bond count), compared to 1 rotatable bond for both 5-ethynylpyrazin-2-amine and 3-ethynylpyrazin-2-amine [1]. This increased conformational flexibility arises from the benzyl group and provides a greater number of low-energy conformers, which can be advantageous for exploring binding site topologies . In addition, the presence of both an ethynyl and a benzyl group allows for divergent functionalization: the terminal alkyne can undergo Sonogashira coupling or CuAAC, while the primary amine can be acylated, alkylated, or used to form urea/amide linkages [2].

Synthetic Chemistry Drug Design Molecular Diversity

Polar Surface Area (PSA) Comparison: Balancing Permeability and Solubility

The topological polar surface area (TPSA) of the target compound is 51.8 Ų, identical to that of 3-benzylpyrazin-2-amine (CAS 185148-51-0) [1]. This value falls within the optimal range for CNS drug candidates (PSA < 90 Ų) and oral drugs (PSA < 140 Ų) . Critically, the introduction of the ethynyl group does not increase PSA compared to the benzyl-only analog, preserving membrane permeability while adding a reactive handle for bioconjugation . In contrast, unsubstituted ethynylpyrazines have lower PSA (52 Ų) but lack the benzyl group necessary for hydrophobic interactions.

ADME Drug-likeness Permeability

Molecular Weight and Heavy Atom Count: Impact on Lead-likeness and Fragment-based Screening

With a molecular weight of 209.25 Da, the target compound is slightly above the typical fragment range (<200 Da) but still within lead-like space [1]. It contains 16 heavy atoms, compared to 9 heavy atoms for unsubstituted ethynylpyrazines (MW 119.12 Da) [2]. This increased molecular weight and atom count provide additional vectors for structure-activity relationship (SAR) exploration without necessitating multiple synthetic steps to introduce the benzyl group . The compound thus offers a strategic advantage: it can serve as a late-stage diversification intermediate for library synthesis, reducing the number of synthetic operations required to access diverse chemotypes.

Fragment-Based Drug Discovery Lead-likeness Molecular Weight

Optimal Applications for 3-Benzyl-5-ethynylpyrazin-2-amine in Drug Discovery and Chemical Biology


Synthesis of Kinase Inhibitor Libraries via Sequential Sonogashira Coupling and Amide Formation

The target compound's ethynyl group enables Sonogashira cross-coupling with diverse aryl iodides to introduce hydrophobic moieties, while the primary amine can be subsequently acylated or alkylated to generate focused kinase inhibitor libraries. This two-step sequence has been applied to analogous pyrazine scaffolds targeting RET, ROCK, and ATR kinases [1]. The compound's balanced LogP (1.7) and moderate molecular weight (209 Da) make it an ideal core for generating lead-like compounds with favorable physicochemical profiles [2].

Development of Clickable Probes for Target Engagement and Cellular Imaging

The terminal alkyne serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized fluorophores or biotin [1]. This enables the construction of fluorescent probes to monitor target engagement in live cells, or affinity probes for chemoproteomic pull-down experiments. The benzyl group enhances cellular permeability (LogP = 1.7) and reduces nonspecific binding compared to unsubstituted ethynylpyrazines [2].

Late-Stage Diversification of CNS-Penetrant Drug Candidates

With a LogP of 1.7 and TPSA of 51.8 Ų, the compound is well within CNS drug space [1]. Medicinal chemists can leverage the dual functional groups to rapidly explore SAR around pyrazine-based scaffolds for neurological targets (e.g., potassium channels, adenosine receptors) [2]. The benzyl group can be further substituted to fine-tune LogD, while the ethynyl group can be elaborated to introduce polar functionality or form constrained ring systems.

Building Block for Automated Parallel Synthesis and DNA-Encoded Libraries (DELs)

The compound's dual reactive handles are compatible with automated solid-phase synthesis and DNA-encoded library (DEL) workflows [1]. Its moderate molecular weight and balanced reactivity allow for efficient coupling on DNA-linked substrates without premature cleavage. The benzyl group provides a handle for hydrophobic encoding tags, while the ethynyl group can be used for on-DNA Sonogashira reactions to generate diverse DEL members [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-5-ethynylpyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.